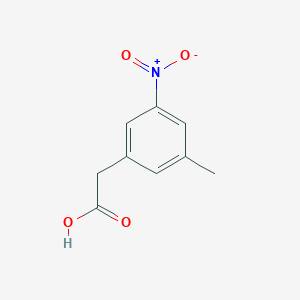
2-(3-Methyl-5-nitrophenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 2-(3-méthyl-5-nitrophényl)acétique est un composé organique appartenant à la classe des nitrobenzènes. Il se compose d’un cycle benzénique substitué par un groupe méthyle, un groupe nitro et une fraction acide acétique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide 2-(3-méthyl-5-nitrophényl)acétique implique généralement la nitration de l’acide 3-méthylphénylacétique. La nitration peut être réalisée en utilisant un mélange d’acide nitrique concentré et d’acide sulfurique sous des conditions de température contrôlées. La réaction est exothermique et nécessite un contrôle précis de la température pour éviter les réactions secondaires.
Méthodes de production industrielle
Dans un contexte industriel, la production de l’acide 2-(3-méthyl-5-nitrophényl)acétique peut être mise à l’échelle en optimisant le processus de nitration. Cela implique l’utilisation de réacteurs à flux continu pour maintenir des conditions de réaction constantes et améliorer le rendement. Le produit est ensuite purifié par recristallisation ou distillation pour obtenir la pureté souhaitée.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 2-(3-méthyl-5-nitrophényl)acétique subit diverses réactions chimiques, notamment :
Réduction : Le groupe nitro peut être réduit en groupe amino en utilisant des agents réducteurs tels que l’hydrogène gazeux en présence d’un catalyseur comme le palladium sur carbone.
Substitution : Le cycle aromatique peut subir des réactions de substitution électrophile, telles que l’halogénation ou la sulfonation, dans des conditions appropriées.
Estérification : Le groupe acide carboxylique peut réagir avec des alcools en présence d’un catalyseur acide pour former des esters.
Réactifs et conditions courantes
Réduction : Hydrogène gazeux, catalyseur palladium sur carbone.
Substitution : Halogènes (par exemple, chlore, brome), acide sulfurique.
Estérification : Alcools (par exemple, méthanol, éthanol), catalyseurs acides (par exemple, acide sulfurique).
Principaux produits formés
Réduction : Acide 2-(3-méthyl-5-aminophényl)acétique.
Substitution : Dérivés halogénés ou sulfonés de l’acide 2-(3-méthyl-5-nitrophényl)acétique.
Estérification : Esters méthyliques ou éthyliques de l’acide 2-(3-méthyl-5-nitrophényl)acétique.
4. Applications de la recherche scientifique
L’acide 2-(3-méthyl-5-nitrophényl)acétique a plusieurs applications dans la recherche scientifique :
Synthèse organique : Il sert d’intermédiaire dans la synthèse de divers composés organiques, notamment des produits pharmaceutiques et des produits agrochimiques.
Produits pharmaceutiques : Les dérivés du composé sont étudiés pour leurs propriétés thérapeutiques potentielles, telles que les activités anti-inflammatoires et antimicrobiennes.
Science des matériaux : Il est utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, tels que les polymères et les colorants.
Applications De Recherche Scientifique
2-(3-Methyl-5-nitrophenyl)acetic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound’s derivatives are investigated for potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and dyes.
Mécanisme D'action
Le mécanisme d’action de l’acide 2-(3-méthyl-5-nitrophényl)acétique et de ses dérivés dépend de l’application spécifique. Par exemple, dans les produits pharmaceutiques, le composé peut interagir avec des enzymes ou des récepteurs spécifiques, conduisant à une réponse biologique. Le groupe nitro peut subir une bioréduction pour former des intermédiaires réactifs qui interagissent avec les composants cellulaires, affectant diverses voies biochimiques.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 2-(3-nitrophényl)acétique : Il n’a pas le groupe méthyle, ce qui peut influer sur sa réactivité et ses applications.
Acide 2-(4-méthyl-3-nitrophényl)acétique : La position du groupe méthyle diffère, affectant les propriétés chimiques et la réactivité du composé.
Unicité
L’acide 2-(3-méthyl-5-nitrophényl)acétique est unique en raison du positionnement spécifique des groupes méthyle et nitro sur le cycle benzénique.
Propriétés
Formule moléculaire |
C9H9NO4 |
|---|---|
Poids moléculaire |
195.17 g/mol |
Nom IUPAC |
2-(3-methyl-5-nitrophenyl)acetic acid |
InChI |
InChI=1S/C9H9NO4/c1-6-2-7(5-9(11)12)4-8(3-6)10(13)14/h2-4H,5H2,1H3,(H,11,12) |
Clé InChI |
RMLXGMTUGWIFKP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)[N+](=O)[O-])CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















